molecular formula C24H24BNO2 B1354392 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole CAS No. 785051-54-9

9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

Cat. No. B1354392
M. Wt: 369.3 g/mol
InChI Key: AHDSYMVAUJZCOP-UHFFFAOYSA-N
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Patent
US09328086B2

Procedure details

Following the procedure for 1, 5 (4.84 g, 13.1 mmol), 5-bromo-2-iodopyridine (3.72 g, 13.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.757 g, 0.655 mmol), Na2CO3 (4.97 g, 46.9 mmol), H2O (45 mL) and THF (75 mL) yielded 6 (4.73 g, 90% yield) as a colorless solid after flash chromatography (SiO2, 1:1 hexanes-dichloromethane) and subsequent trituration with EtOAc.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.84 g
Type
reactant
Reaction Step Two
Quantity
3.72 g
Type
reactant
Reaction Step Three
Quantity
4.97 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
reactant
Reaction Step Five
Quantity
0.757 g
Type
catalyst
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Seven
Name
Yield
90%

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:14]=[CH:13][C:12]([N:15]3[C:27]4[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=4[C:21]4[C:16]3=[CH:17][CH:18]=[CH:19][CH:20]=4)=[CH:11][CH:10]=2)O1.[Br:29][C:30]1[CH:31]=[CH:32][C:33](I)=[N:34][CH:35]=1.C([O-])([O-])=O.[Na+].[Na+].O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O.C1COCC1>[Br:29][C:30]1[CH:31]=[CH:32][C:33]([C:9]2[CH:14]=[CH:13][C:12]([N:15]3[C:16]4[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=4[C:22]4[C:27]3=[CH:26][CH:25]=[CH:24][CH:23]=4)=[CH:11][CH:10]=2)=[N:34][CH:35]=1 |f:2.3.4,^1:47,49,68,87|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
4.84 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12)C
Step Three
Name
Quantity
3.72 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)I
Step Four
Name
Quantity
4.97 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
45 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
0.757 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Seven
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.